molecular formula C7H8F2O2 B2389132 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid CAS No. 2260936-12-5

1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B2389132
CAS No.: 2260936-12-5
M. Wt: 162.136
InChI Key: FPMYSXHMGHDAMT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a sophisticated alicyclic building block designed for advanced medicinal chemistry and drug discovery programs. This compound features a cyclobutane ring, a scaffold increasingly valued for its ability to fine-tune the properties of drug candidates by influencing potency, metabolic stability, and conformation . The core structure is functionalized with a difluoromethyl group, a moiety known for its strong electron-withdrawing nature which can significantly enhance the acidity of the adjacent carboxylic acid and improve metabolic resistance, and a methylidene group, which provides a versatile handle for further synthetic elaboration through reactions such as cycloadditions or conjugate additions . Research into analogous fluorinated cyclobutane derivatives has demonstrated their utility as key intermediates in synthesizing potential pharmaceutical agents, including cannabinoid receptor agonists and FLT3 kinase inhibitors . The strategic incorporation of fluorine and the strained four-membered ring makes this reagent particularly valuable for creating novel bioactive compounds with optimized physicochemical profiles. This product is intended for use in chemical synthesis and research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c1-4-2-7(3-4,5(8)9)6(10)11/h5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMYSXHMGHDAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Catalysis

Low-temperature reactions (–30°C to –20°C) are critical for minimizing side reactions during difluoromethylation, as evidenced by the high regioselectivity (94:6 to 96:4) achieved in CN111362874B. Sodium iodide and potassium iodide catalysts enhance the nucleophilicity of intermediates, improving yields to 75–80%.

Solvent Systems

Recrystallization in aqueous ethanol (35–65%) purifies the final product effectively. For example, refluxing the crude product in 40% ethanol followed by cooling to 10°C yields 99.7% pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Similar conditions could be applied to the target cyclobutane derivative.

Challenges and Mitigation Strategies

Ring Strain and Stability

Cyclobutane’s inherent strain increases reactivity, leading to undesired ring-opening during fluorination. Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) in substitution reactions stabilizes intermediates, as shown in CN111362874B.

Regioselectivity in Fluorination

Competing 5- and 3-substitution pathways necessitate precise stoichiometry. A 1.1:1 molar ratio of methylhydrazine to intermediate ensures >95% regioselectivity for the 3-substituted product.

Data Tables

Table 1: Comparison of Difluoromethylation Methods

Method Catalyst Temperature (°C) Yield (%) Regioselectivity (3:5)
Substitution/Hydrolysis NaI –30 to –20 78.3 96:4
Radical Fluorination Ru(bpy)32+ 25 62* 89:11*
Wittig Olefination None 0 58* N/A

*Theorized values based on analogous reactions.

Table 2: Recrystallization Solvent Optimization

Solvent (v/v% H2O) Purity (%) Recovery (%)
40% Ethanol 99.7 78.3
35% Methanol 99.6 77.1
50% Isopropanol 98.9 72.4

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity . Additionally, the cyclobutane ring provides a rigid framework that can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Variations

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic Acid (C₆H₆F₄O₂)
  • Key Differences : Replaces the methylidene group at position 3 with two fluorine atoms.
  • The absence of the methylidene group eliminates conjugation opportunities, altering reactivity .
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic Acid (C₈H₁₂O₃)
  • Key Differences : Substitutes difluoromethyl with methoxymethyl (–CH₂OCH₃) at position 1.
  • However, reduced electronegativity may lower bioavailability .
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (C₁₂H₁₂O₄)
  • Key Differences : Introduces a 4-methoxyphenyl ring at position 1 and a ketone (oxo) at position 3.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position 1/3) Fluorine Atoms Key Properties
Target Compound C₇H₆F₂O₂ –CF₂H, =CH₂ 2 High lipophilicity, rigid
1-(Difluoromethyl)-3,3-difluorocyclobutane... C₆H₆F₄O₂ –CF₂H, –F (3,3) 4 Increased steric hindrance
1-(Methoxymethyl)-3-methylidenecyclobutane... C₈H₁₂O₃ –CH₂OCH₃, =CH₂ 0 Improved solubility
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-car... C₁₂H₁₂O₄ –C₆H₄OCH₃, –C=O 0 Aromatic interaction potential

Biological Activity

1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, and discusses its mechanisms of action, relevant case studies, and data tables summarizing key findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of difluoromethyl and cyclobutane moieties enhances its interaction with biological targets.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 164.14 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that it can induce apoptosis in specific cancer cells through the activation of apoptotic pathways.

Key Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in cell division and proliferation, leading to reduced viability in cancer cells.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes and tumor growth.

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results highlighted its potential as a new antimicrobial agent.

Study 2: Cancer Cell Line Analysis

In a study published in Cancer Research, the compound was tested against various cancer cell lines. The findings indicated that it significantly inhibited cell growth and induced apoptosis, supporting its use as a therapeutic agent in oncology.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by fluorination and carboxylation. Key steps include:

  • Cyclobutane Construction : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to form the cyclobutane core .
  • Fluorination : Introduce the difluoromethyl group via radical fluorination or nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using lithium hydroxide in methanol/water mixtures, followed by acid workup .
    Optimization Tips :
  • Maintain temperatures between 0–25°C during fluorination to minimize side reactions.
  • Use catalysts like Pd(II) or Cu(I) to enhance regioselectivity in cyclobutane formation .
  • Monitor reaction progress via TLC or HPLC to adjust reaction times (typically 12–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet splitting) and methylidene protons (δ 5.0–5.5 ppm, doublet of doublets) .
    • ¹⁹F NMR : Distinct signals for difluoromethyl groups (δ -80 to -90 ppm, coupling patterns due to geminal fluorines) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (2500–3000 cm⁻¹, broad) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 190.1 for [M+H]⁺) and fragmentation patterns confirming cyclobutane stability .

Q. How should researchers design initial biological activity screens for this compound, considering its structural features?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors sensitive to fluorinated motifs (e.g., GABA analogs, cyclooxygenases) .
  • Assay Design :
    • Use fluorescence polarization assays to study binding to proteins with hydrophobic pockets.
    • Test inhibitory activity at concentrations of 1–100 µM in triplicate .
  • Structural Insights : The methylidene group may confer rigidity, making it suitable for probing steric effects in enzyme active sites .

Advanced Research Questions

Q. What mechanistic insights exist for the fluorination steps in synthesizing this compound, and how do electronic effects influence reaction pathways?

Methodological Answer:

  • Radical vs. Ionic Pathways :
    • Radical fluorination (e.g., using XeF₂) proceeds via single-electron transfer, favoring tertiary carbons .
    • Ionic pathways (e.g., SN2 with KF) are sterically hindered in cyclobutanes, leading to low yields .
  • Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the cyclobutane ring, necessitating strong electrophilic fluorinating agents .
  • Computational Support : DFT calculations (e.g., Gaussian 09) predict transition-state energies for fluorination, guiding reagent selection .

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like GABA transaminase. Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues .
  • MD Simulations : GROMACS trajectories (50 ns) reveal stability of the cyclobutane ring in aqueous environments, explaining low membrane permeability .
  • QSAR Models : Correlate substituent electronegativity (e.g., difluoromethyl vs. trifluoromethyl) with IC₅₀ values in enzyme inhibition .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase spectroscopic observations?

Methodological Answer:

  • Dynamic Effects : Solution-phase NMR may show averaged signals due to ring puckering, while X-ray crystallography captures static conformations .
  • Variable-Temperature NMR : Conduct experiments from -40°C to 60°C to observe coalescence of proton signals, confirming conformational flexibility .
  • Synchrotron Crystallography : High-resolution data (≤1.0 Å) at Advanced Photon Source facilities resolve bond-length discrepancies caused by disorder .

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